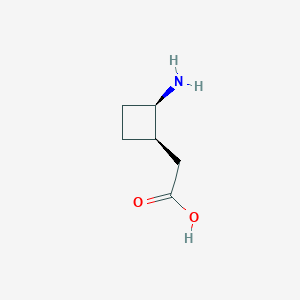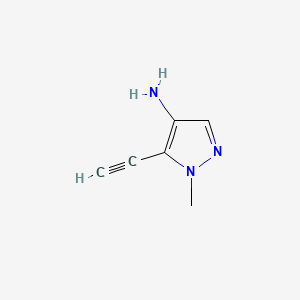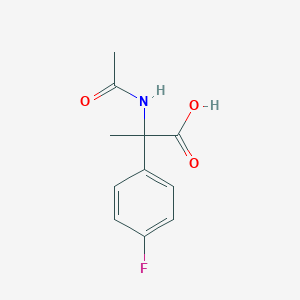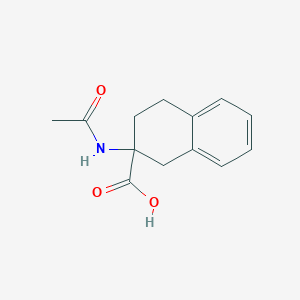
3-amino-2-hydroxy-N-methoxyheptanamide, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid is a compound that has garnered interest in various fields of research and industry. This compound is known for its unique chemical structure and properties, which make it valuable for a range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of 3-amino-2-hydroxyheptanoic acid with methoxyamine under controlled conditions to form the N-methoxy derivative. This intermediate is then treated with trifluoroacetic acid to yield the final product. The reaction conditions often involve specific temperatures, pH levels, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of functionalized compounds .
Applications De Recherche Scientifique
3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-2-hydroxyheptanoic acid
- N-methoxyheptanamide
- Trifluoroacetic acid derivatives
Uniqueness
3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C10H19F3N2O5 |
|---|---|
Poids moléculaire |
304.26 g/mol |
Nom IUPAC |
3-amino-2-hydroxy-N-methoxyheptanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H18N2O3.C2HF3O2/c1-3-4-5-6(9)7(11)8(12)10-13-2;3-2(4,5)1(6)7/h6-7,11H,3-5,9H2,1-2H3,(H,10,12);(H,6,7) |
Clé InChI |
WNMSOVXVYBCPCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(C(=O)NOC)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



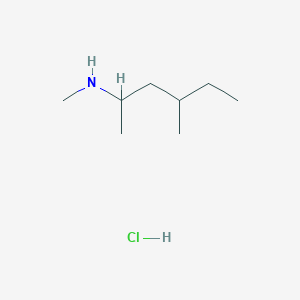
![2-Thia-6-azaspiro[3.5]nonane](/img/structure/B13505606.png)
![4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1'-cyclopropane] hydrochloride](/img/structure/B13505612.png)
![4-[Methyl(nitroso)amino]benzoic acid](/img/structure/B13505614.png)
![Tert-butyl 3-[(3-bromophenyl)amino]propanoate](/img/structure/B13505628.png)
![Benzyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13505633.png)
![Bicyclo[2.2.0]hexan-1-amine](/img/structure/B13505655.png)
